Ethyl 3-amino-3-(4-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-amino-3-(4-methoxyphenyl)propanoate is a chemical compound with the CAS Number: 167834-29-9 . Its molecular weight is 223.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO3/c1-3-16-12(14)8-11(13)9-4-6-10(15-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Crystal Structure and Molecular Interactions
Research on ethyl derivatives similar to Ethyl 3-amino-3-(4-methoxyphenyl)propanoate has revealed insights into molecular interactions and crystal packing phenomena. For instance, studies have demonstrated the presence of rare N⋯π and O⋯π interactions, alongside "directed" hydrogen bonding in the crystal packing of related compounds, showcasing the complexity of molecular arrangements and the potential for understanding solid-state chemistry (Zhenfeng Zhang et al., 2011). These findings are crucial for the development of new materials and the study of molecular crystals.
Organic Synthesis and Catalysis
In the realm of organic synthesis, this compound and its analogs have been explored for their utility in synthesizing novel compounds. For example, the reductive monoalkylation of nitro aryls, using related ethyl derivatives, has been investigated, demonstrating a method for synthesizing secondary amines, which are valuable in medicinal chemistry and organic synthesis (M. Sydnes et al., 2008).
Pharmacological Applications
Compounds structurally related to this compound have shown promising pharmacological properties. For instance, derivatives have been synthesized with moderate cytotoxicity against human epithelial lung carcinoma cells, indicating potential applications in cancer therapy (E. Nurieva et al., 2015). Additionally, some derivatives exhibit pronounced anti-proliferative activity and tumor cell selectivity, highlighting their potential as novel, tumor-selective compounds for therapeutic applications (Joice Thomas et al., 2017).
Material Science and Corrosion Inhibition
The synthesis and investigation of new ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives, structurally related to this compound, have demonstrated their efficiency as corrosion inhibitors. This application is critical in the field of materials science for protecting metals against corrosion, thereby extending the life of metal-based structures and components (M. Djenane et al., 2019).
Properties
IUPAC Name |
ethyl 3-amino-3-(4-methoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)8-11(13)9-4-6-10(15-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUNPGDQFVGWDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.